molecular formula C21H17N3O2 B4854941 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide

Cat. No. B4854941
M. Wt: 343.4 g/mol
InChI Key: BPRHVRDXIMGADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide, typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. A variety of electrophilic reagents can be used in these reactions, offering diverse synthetic routes and modifications for benzimidazole scaffolds (Ibrahim, 2011).

Molecular Structure Analysis

Benzimidazoles feature a fused ring structure where a benzene ring is connected to an imidazole ring. This configuration contributes significantly to the compound's chemical stability and biological activity, making it a valuable pharmacophore in drug design. The molecular structure of benzimidazole derivatives is crucial for their interaction with biological targets (Nguyen Thi Chung et al., 2023).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of different functional groups. These reactions are essential for the synthesis of benzimidazole derivatives with specific biological activities (Cruz et al., 2020).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzimidazole core. These properties are critical for the compound's application in different areas of chemistry and pharmacology (Sainsbury, 1991).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity/basicity, reactivity, and photophysical properties, are determined by the electronic structure of the benzimidazole ring and the substituents attached to it. These properties play a significant role in the compound's pharmacological activity and its interactions with biological targets (Barnali Maiti & K. Chanda, 2016).

properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-20(22-16-11-12-17-18(13-16)24-21(26)23-17)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHVRDXIMGADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5302703

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide
Reactant of Route 6
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N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2,2-diphenylacetamide

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